molecular formula C8H4ClNO3S B1429909 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid CAS No. 1368489-92-2

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1429909
CAS No.: 1368489-92-2
M. Wt: 229.64 g/mol
InChI Key: ZSTCCJSOOXRQSR-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a 5-chlorothiophen-2-yl group and at the 4-position with a carboxylic acid moiety. The molecular formula is inferred as C₈H₄ClNO₃S, with a molecular weight of 229.64 g/mol (calculated based on analogous structures).

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3S/c9-6-2-1-5(14-6)7-4(8(11)12)3-10-13-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTCCJSOOXRQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=C(C=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid typically involves the reaction of 5-chloro-2-acetylthiophene with hydroxylamine hydrochloride to form the oxime, followed by cyclization to form the oxazole ring. The carboxylic acid group can be introduced through various methods, including oxidation of the corresponding aldehyde or esterification followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biochemical Research Applications

Buffering Agent in Cell Cultures
One of the primary applications of 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid is as a non-ionic organic buffering agent in cell cultures. It plays a crucial role in maintaining pH stability, which is essential for various cellular processes and experiments. The ability to stabilize pH levels enhances the reliability of experimental results, particularly in studies involving enzymatic reactions and cellular metabolism.

Anticoagulant Properties
Research indicates that this compound exhibits significant anticoagulant activity by inhibiting factor Xa, a key enzyme in the coagulation cascade. This inhibition is particularly relevant for developing therapeutic agents aimed at treating thromboembolic disorders such as deep vein thrombosis and pulmonary embolism. The potential for this compound to serve as a pharmaceutical intermediate or active ingredient in anticoagulant formulations is under investigation.

Medicinal Chemistry

Pharmaceutical Development
The unique structural features of this compound make it a valuable candidate in medicinal chemistry. Its combination of a chlorothiophene moiety and an oxazole ring contributes to its distinct biological activities. Researchers are exploring its potential as a lead compound for developing new drugs targeting various diseases.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique attributes:

Compound NameStructural FeaturesUnique Attributes
5-Chlorothiophene-2-carboxylic AcidContains thiophene and carboxylic acidPrecursor for various derivatives
3-(5-Chlorothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxylic AcidMethyl substitution on oxazolePotentially altered biological activity due to methyl group
5-Chloro-N-(5-thiazolyl)-1H-pyrazole-3-carboxamideContains thiazole and pyrazole ringsDifferent mechanism of action compared to oxazole compounds

This comparative analysis highlights how the specific combination of functional groups in this compound may confer unique biological properties that warrant further exploration.

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents attached to the 1,2-oxazole ring. Below is a detailed comparison based on molecular properties, substituent effects, and predicted physicochemical data.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Predicted CCS [M+H]+ (Ų) Key Features
Target Compound : 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid 5-Chlorothiophen-2-yl C₈H₄ClNO₃S 229.64 N/A Thiophene ring (electron-rich, sulfur atom); chlorine enhances lipophilicity.
5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid 2-Chloro-4-fluorophenyl C₁₀H₅ClFNO₃ 255.60 146.8 Halogenated phenyl group; fluorine increases electronegativity.
5-(1-Phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid 1-Phenylpyrazol-4-yl C₁₃H₉N₃O₃ 255.23 153.2 Pyrazole ring (nitrogen-rich); potential for π-π interactions.
5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic Acid 2-Trifluoromethylphenyl C₁₁H₆F₃NO₃ 257.17 N/A CF₃ group enhances electron-withdrawing effects and lipophilicity.
5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid Furan-2-yl C₈H₅NO₄ 179.13 N/A Furan ring (oxygen-containing); lower molecular weight, higher polarity.
5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 5-Chlorothiophen-2-yl (1,2,4-oxadiazole core) C₇H₃ClN₂O₃S 242.63 N/A Oxadiazole core (electron-deficient); reduced steric bulk compared to oxazole.

Key Observations:

Substituent Effects: Electron-Rich vs. Lipophilicity: Chlorine and trifluoromethyl groups (in ) increase logP values compared to furan or unsubstituted phenyl analogs. Steric Bulk: The pyrazole substituent in introduces steric hindrance, which may reduce solubility but enhance target specificity.

Collision Cross-Section (CCS) :

  • The CCS values for [M+H]+ ions correlate with molecular size and substituent bulk. For example, the pyrazole-containing compound shows a higher CCS (153.2 Ų) than the chloro-fluorophenyl analog (146.8 Ų), reflecting its larger substituent. The target compound’s CCS is expected to fall between these values due to the thiophene ring’s moderate bulk .

Heterocyclic Core Variations :

  • Replacing the 1,2-oxazole core with 1,2,4-oxadiazole (as in ) introduces a more electron-deficient system, which could alter solubility, metabolic stability, and binding affinity in biological systems.

Biological Activity

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C8_8H4_4ClNO3_3S
  • Molecular Weight : 229.64 g/mol
  • CAS Number : 1368489-92-2

Synthesis

The synthesis of this compound can be achieved through various synthetic routes involving the chlorothiophene moiety and oxazole ring formation. The compound's unique structure contributes to its distinct biological properties.

Anticoagulant Properties

One of the most significant biological activities of this compound is its role as an anticoagulant. Research indicates that it effectively inhibits factor Xa, a crucial enzyme in the coagulation cascade. This inhibition suggests potential applications in developing therapeutic agents for thromboembolic disorders.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. A review of oxazole derivatives highlighted that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activities. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains including Candida albicans .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml)Bacterial Strain
111.6Candida albicans
120.8Candida tropicalis
1320 mmE. coli
Amoxicillin30 mmS. aureus

Case Studies

  • Anticoagulant Activity : In a study focusing on anticoagulants, compounds structurally related to this compound were tested for their ability to inhibit factor Xa. The results indicated a significant reduction in thrombin generation, suggesting the compound's potential as a therapeutic agent in managing coagulation disorders.
  • Antimicrobial Efficacy : A series of oxazole derivatives were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited higher potency than standard antibiotics like ampicillin and ciprofloxacin, indicating the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Methodological Answer : Synthesize analogs with variations in:
  • Chlorothiophene position (e.g., 4-chloro vs. 5-chloro substitution).
  • Oxazole substituents (e.g., methyl vs. carboxylic acid groups).
    Test in bioassays (e.g., MIC for antimicrobial activity) and correlate with computational binding affinity scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid

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